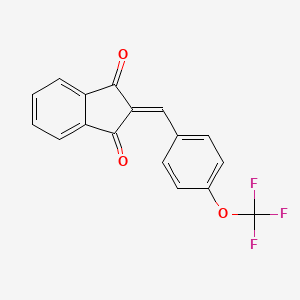
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, can be achieved through various chemical reactions . For instance, 2-(3-Oxo-2,3-dihydro-1 H-inden-1-ylidene)malononitrile and 2,2′-(1 H-indene-1,3(2 H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis
The molecular structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione” is characterized by the presence of a trifluoromethoxyphenyl group attached to an indane-1,3-dione core. The molecular weight of this compound is 318.251.Chemical Reactions Analysis
Indane-1,3-dione, the core structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .科学的研究の応用
Synthesis and Properties
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione, as part of the indane-1,3-dione family, exhibits versatile applications ranging from biosensing, bioimaging, to electronics and photopolymerization. Indane-1,3-dione derivatives are synthesized through various chemical reactions, highlighting their adaptability in different scientific fields. Their structural versatility enables their use in diverse applications, demonstrating the scaffold's broad utility (Pigot, Brunel, & Dumur, 2022).
Molecular Structure and Reactivity Studies
The study of molecular structure and vibrational characteristics of indane derivatives, including 1H-indene-1,3(2H)-dione, provides insights into their reactivity and polarity. Such research is pivotal for understanding the compound's applications in various fields, such as anticoagulation and material science. The comparison between 2,3-dihydro-1H-indene and its derivatives elucidates the impact of structural changes on molecular properties, aiding in the design of new compounds with tailored functionalities (Prasad et al., 2010).
Mechanofluorochromic Properties
The mechanofluorochromic (MFC) properties of indane derivatives, particularly those involving 1H-indene-1,3(2H)-dione, are of significant interest. These properties are explored through the synthesis of D-π-A 4H-pyran derivatives, which reveal the impact of molecular symmetry on MFC activities. Such studies contribute to the development of new materials with potential applications in sensing, imaging, and smart devices, demonstrating the compound's relevance in advanced material science (Wang et al., 2019).
Biomedical Imaging Applications
Indane-1,3-dione derivatives, including 2-methylene-1H-indene-1,3(2H)-dione, show promise in biomedical imaging. Their synthesis and incorporation into biocompatible fluorescent nanoparticles enable cell imaging applications, such as in MCF-7 cell imaging. This highlights the potential of such compounds in bioimaging, offering tools for biomedical research and diagnostics (Lei et al., 2016).
将来の方向性
特性
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O3/c18-17(19,20)23-11-7-5-10(6-8-11)9-14-15(21)12-3-1-2-4-13(12)16(14)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUSBUNUANFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
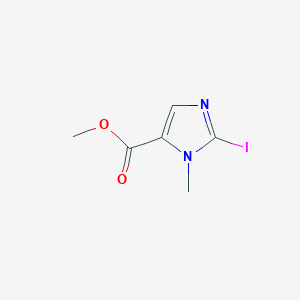
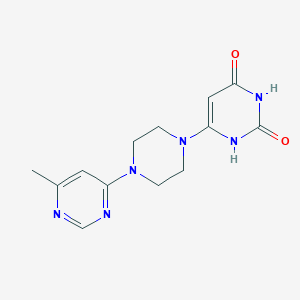
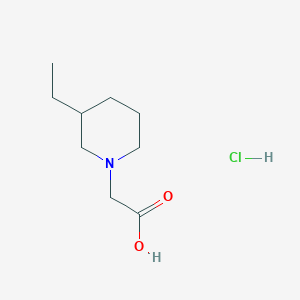
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
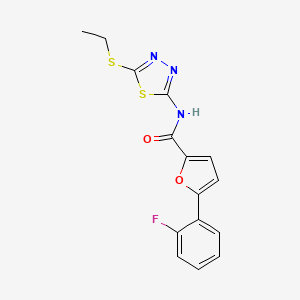
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)

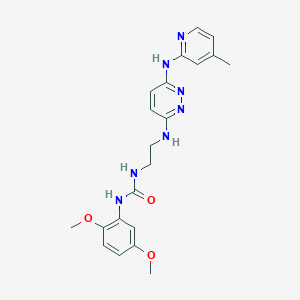

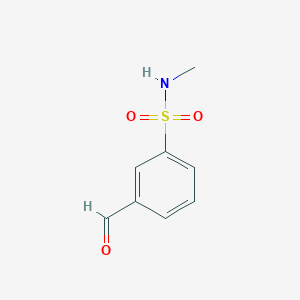
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)
